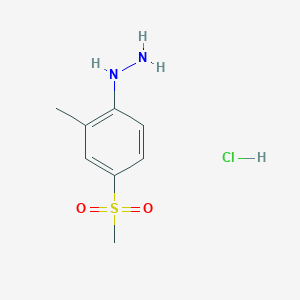

2-Methyl-4-(methylsulphonyl)phenylhydrazine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The InChI code for the compound is 1S/C7H10N2O2S.ClH/c1-12(10,11)7-4-2-6(9-8)3-5-7;/h2-5,9H,8H2,1H3;1H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound is a solid powder at ambient temperature . Its boiling point is 202 degrees Celsius (dec.) .Applications De Recherche Scientifique

Organic Synthesis

2-Methyl-4-(methylsulphonyl)phenylhydrazine hydrochloride: is used as a reagent in organic synthesis. Its ability to act as a nucleophile makes it valuable for constructing complex molecules through reactions such as hydrazone formation and subsequent cyclization to synthesize heterocycles, which are core structures in many pharmaceuticals .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a building block for the synthesis of potential pharmacologically active molecules. It can be used to create derivatives that may exhibit anti-inflammatory, analgesic, or antipyretic properties due to its structural similarity to known pharmacophores .

Material Science

This chemical is explored in material science for the development of new polymers. By incorporating it into polymer chains, researchers can potentially alter the physical properties of materials, such as increasing thermal stability or improving solubility in various solvents .

Analytical Chemistry

As an analytical reagent, 2-Methyl-4-(methylsulphonyl)phenylhydrazine hydrochloride can be used for the detection and quantification of aldehydes and ketones. It reacts with these compounds to form hydrazones, which can be analyzed using techniques like HPLC or mass spectrometry .

Agricultural Chemistry

In the field of agricultural chemistry, this compound could be utilized in the synthesis of new pesticides or herbicides. Its molecular framework allows for the creation of compounds that can interfere with the life cycle of pests or weeds, providing a new approach to crop protection.

Environmental Science

This compound can also play a role in environmental science. Researchers may use it to develop sensors for monitoring pollutants. The hydrazine moiety can react with specific environmental toxins, leading to a measurable change that can be detected and quantified .

Biochemistry

In biochemistry, it can be used as a probe to study enzyme kinetics. The compound can act as a substrate or inhibitor for certain enzymes, helping to elucidate their mechanisms of action or to screen for enzyme modulators .

Chemical Education

Lastly, 2-Methyl-4-(methylsulphonyl)phenylhydrazine hydrochloride can be used in chemical education as a teaching tool. It can demonstrate various chemical reactions and principles to students, such as nucleophilic substitution reactions or the concept of molecular chirality .

Safety and Hazards

Propriétés

IUPAC Name |

(2-methyl-4-methylsulfonylphenyl)hydrazine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S.ClH/c1-6-5-7(13(2,11)12)3-4-8(6)10-9;/h3-5,10H,9H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASYDJZFOWJJWGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)C)NN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

252562-01-9 |

Source

|

| Record name | Hydrazine, [2-methyl-4-(methylsulfonyl)phenyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=252562-01-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol](/img/structure/B1290049.png)